Egfr WT/T790M-IN-2

EGFR T790M Kinase inhibition Resistance mutation

EGFR WT/T790M-IN-2, also designated Compound 7c, is a synthetic 6-(4-fluorophenyl)-2-(methylthio) pyrimidine-5-carbonitrile derivative that acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and phosphatidylinositol 3-kinase (PI3K). Published in 2024 by Reda et al., the compound preferentially inhibits the resistance-associated EGFR T790M mutant over wild-type EGFR and concurrently suppresses all PI3K isoforms, with particular potency against PI3K-δ.

Molecular Formula C19H13ClFN5S
Molecular Weight 397.9 g/mol
Cat. No. B12374399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr WT/T790M-IN-2
Molecular FormulaC19H13ClFN5S
Molecular Weight397.9 g/mol
Structural Identifiers
SMILESCSC1=NC(=C(C(=N1)NN=CC2=CC(=CC=C2)Cl)C#N)C3=CC=C(C=C3)F
InChIInChI=1S/C19H13ClFN5S/c1-27-19-24-17(13-5-7-15(21)8-6-13)16(10-22)18(25-19)26-23-11-12-3-2-4-14(20)9-12/h2-9,11H,1H3,(H,24,25,26)/b23-11+
InChIKeyTYHZBGWWBSLPJD-FOKLQQMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGFR WT/T790M-IN-2 (Compound 7c): A Dual EGFR/PI3K Inhibitor for T790M-Driven Cancers – Procurement-Ready Evidence Guide


EGFR WT/T790M-IN-2, also designated Compound 7c, is a synthetic 6-(4-fluorophenyl)-2-(methylthio) pyrimidine-5-carbonitrile derivative that acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and phosphatidylinositol 3-kinase (PI3K). Published in 2024 by Reda et al., the compound preferentially inhibits the resistance-associated EGFR T790M mutant over wild-type EGFR and concurrently suppresses all PI3K isoforms, with particular potency against PI3K-δ [1]. Its structure (C₁₉H₁₃ClFN₅S; MW 397.86) and mechanism distinguish it from mono-targeted EGFR tyrosine kinase inhibitors currently in clinical or preclinical use [1].

Why EGFR WT/T790M-IN-2 Cannot Be Replaced by Other In-Class EGFR or PI3K Inhibitors


EGFR WT/T790M-IN-2 occupies a unique pharmacological niche that cannot be reproduced by simply co-dosing a conventional EGFR T790M inhibitor (e.g., osimertinib) with a PI3K inhibitor (e.g., LY294002). The molecule simultaneously engages both targets within a single pharmacokinetic entity, avoiding the variable tissue distribution, asynchronous pharmacokinetics, and drug-drug interaction liabilities inherent to combination regimens [1]. Moreover, its selectivity profile—favoring EGFR T790M over wild-type EGFR while additionally inhibiting all PI3K isoforms—creates a therapeutic window distinct from either targeted agent class alone [1]. Substituting with a standard EGFR T790M inhibitor forfeits the PI3K pathway suppression that this compound provides as a core mechanism, which is essential for the apoptotic and anti-proliferative outcomes documented in the NCI60 panel and in vivo models [1].

Quantitative Differentiation Evidence for EGFR WT/T790M-IN-2 (Compound 7c) Against Comparators


EGFR T790M-Selective Enzymatic Inhibition Compared to Wild-Type EGFR

EGFR WT/T790M-IN-2 preferentially inhibits the resistance-conferring EGFR T790M mutant over wild-type EGFR. In ADP-Glo biochemical assays, the compound displayed an IC₅₀ of 0.08 μM against EGFR T790M and 0.13 μM against EGFR WT, yielding an approximately 1.6-fold selectivity for the mutant kinase [1]. By comparison, first-generation EGFR inhibitors such as gefitinib and erlotinib are virtually inactive against T790M, and the third-generation inhibitor osimertinib, while T790M-active, lacks the concurrent PI3K inhibition that defines this compound [1].

EGFR T790M Kinase inhibition Resistance mutation

PI3K-δ Inhibition: 11.9-Fold Potency Advantage Over the Reference PI3K Inhibitor LY294002

EGFR WT/T790M-IN-2 is not only an EGFR inhibitor but also a potent pan-PI3K inhibitor with pronounced activity against the PI3K-δ isoform. In a direct enzymatic comparison within the same study, compound 7c inhibited PI3K-δ with an IC₅₀ of 0.64 μM, whereas the benchmark PI3K inhibitor LY294002 required an IC₅₀ of 7.6 μM under identical assay conditions [1]. This represents an 11.9-fold improvement in potency over the well-characterized standard.

PI3K inhibition Dual kinase inhibitor PI3K-δ

Normal Cell Safety Index: 2.2-Fold Superiority Over Doxorubicin on WI-38 Fibroblasts

A critical procurement consideration is the therapeutic window. EGFR WT/T790M-IN-2 demonstrated a 2.2-fold improvement in safety profile on normal human WI-38 lung fibroblasts compared to doxorubicin, a standard-of-care chemotherapeutic agent, when assessed in parallel cytotoxicity assays [1]. The compound also showed reduced cytotoxicity on normal epithelial colon cells relative to staurosporine [1].

Selective toxicity Safety index Normal cell viability

NCI60 Antiproliferative Potency: Sub-10 nM Activity Against CNS Cancer Line SNB-75

In the DTP-NCI NCI60 human tumor cell line screen, compound 7c exhibited potent antiproliferative activity with an IC₅₀ below 10 nM (<0.01 μM) against the CNS cancer cell line SNB-75 and an IC₅₀ of 0.64 μM against the ovarian cancer cell line OVAR-4 [1]. By comparison, the pan-PI3K inhibitor LY294002 (a relevant comparator for the PI3K component) shows IC₅₀ values typically in the low-micromolar range across most NCI60 lines, highlighting the contribution of the compound's dual EGFR/PI3K mechanism to its enhanced cellular potency [1].

NCI60 panel Antiproliferative CNS cancer

In Vivo Tumor Reduction: Significant Decrease in Tumor Weight and Nodule Number Versus Control

In a murine tumor model, treatment with compound 7c produced a statistically significant decrease in both tumor weight and the number of tumor nodules relative to the untreated control group [1]. This in vivo pharmacodynamic response corroborates the compound's in vitro dual EGFR/PI3K inhibitory mechanism and distinguishes it from compounds that fail to translate biochemical potency into in vivo tumor control.

In vivo efficacy Tumor weight Xenograft

High-Confidence Research and Industrial Application Scenarios for EGFR WT/T790M-IN-2 Based on Quantitative Evidence


EGFR T790M-Driven NSCLC Models Requiring Concurrent PI3K Pathway Suppression

In non-small cell lung cancer (NSCLC) models harboring the EGFR T790M resistance mutation, EGFR WT/T790M-IN-2 provides single-agent dual inhibition of EGFR T790M (IC₅₀ = 0.08 μM) and PI3K-δ (IC₅₀ = 0.64 μM), outperforming the standard PI3K inhibitor LY294002 by 11.9-fold [1]. This scenario is ideal for research exploring reciprocal EGFR-PI3K signaling feedback and avoiding the confounding variables of two-drug combinations.

CNS and Ovarian Cancer Cell Line Profiling Using the NCI60 Platform

Compound 7c achieved an IC₅₀ of <0.01 μM on SNB-75 glioblastoma cells and 0.64 μM on OVAR-4 ovarian cancer cells in the NCI60 screen, establishing it as the most potent member of its 22-compound series across all tested lines [1]. Researchers procuring compounds for CNS or ovarian cancer panels can leverage this sub-10 nM potency data for study design.

Therapeutic Index Studies Comparing Cancer Cell Toxicity Against Normal Fibroblasts

With a 2.2-fold safety margin over doxorubicin on WI-38 normal human fibroblasts and reduced toxicity on normal colon epithelial cells compared to staurosporine, EGFR WT/T790M-IN-2 is well-suited for therapeutic index profiling experiments where differential cytotoxicity between malignant and normal cells is the primary endpoint [1].

In Vivo Tumor Burden Reduction Studies in Xenograft Models

The compound has demonstrated statistically significant reductions in both tumor weight and nodule number in murine xenograft experiments [1]. This supports its use in preclinical efficacy studies, particularly where demonstrating in vivo translation of the dual EGFR/PI3K mechanism is a key milestone.

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